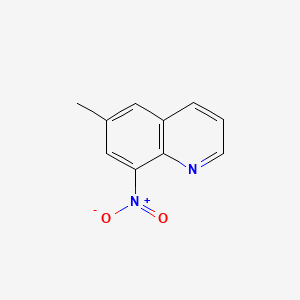

6-Methyl-8-nitroquinoline

Description

Historical Context of Quinoline (B57606) Compounds in Chemical Research

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar. benthamdirect.com A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named 'Chinoilin' through the distillation of the antimalarial alkaloid quinine (B1679958) with a strong base. benthamdirect.com It was later established that these two discoveries were, in fact, the same compound.

The late 19th century saw the development of several foundational synthetic methods that are still recognized today. The Skraup reaction , discovered by Czech chemist Zdenko Hans Skraup in 1880, provided a method to synthesize quinolines by heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). iipseries.orgwikipedia.org This was soon followed by other named reactions such as the Doebner-von Miller reaction (1881), which utilizes α,β-unsaturated carbonyl compounds, wikipedia.orgsynarchive.com and the Friedländer synthesis (1882), involving the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. wikipedia.orgjk-sci.com These classical methods opened the door for the systematic synthesis and study of a wide array of quinoline derivatives. iipseries.org

Overview of the Quinoline Scaffold in Medicinal and Synthetic Chemistry

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent feature in numerous biologically active compounds. benthamdirect.comnih.gov Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique framework for molecular interactions with biological targets, making it a "privileged scaffold" in drug design. tandfonline.comnih.gov The synthetic versatility of the quinoline ring allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of pharmacological properties. tandfonline.com

This has led to the development of a wide range of drugs with diverse therapeutic applications, including:

Antimalarials: Quinine and its synthetic analogs like chloroquine (B1663885) and primaquine (B1584692) have been central to the treatment of malaria. numberanalytics.com

Antibacterials: The fluoroquinolone class of antibiotics, such as ciprofloxacin, are widely used to treat bacterial infections.

Anticancer agents: Compounds like camptothecin (B557342) and its derivatives, which act as topoisomerase inhibitors, feature the quinoline core. tandfonline.com

Other therapeutic areas: Quinoline derivatives have also been investigated for their anti-inflammatory, analgesic, antiviral, and anti-neurodegenerative properties. nih.govnih.gov

In synthetic chemistry, quinolines are not only target molecules but also valuable intermediates used in the production of dyes, solvents, and specialty chemicals. benthamdirect.com

Scope and Research Focus on 6-Methyl-8-nitroquinoline within Contemporary Chemical Science

Within the vast family of quinoline derivatives, this compound (CAS No: 68420-92-8) is a specific substituted quinoline. chemsrc.comnih.gov Its structure is characterized by a methyl group at position 6 and a nitro group at position 8 of the quinoline ring system. The presence of these functional groups, particularly the electron-withdrawing nitro group, significantly influences the compound's chemical reactivity and potential biological activity. ontosight.ai

Contemporary research on this compound primarily views it as a synthetic intermediate. gfschemicals.com The nitro group can be readily reduced to an amino group, providing a pathway to 8-aminoquinoline (B160924) derivatives, which are themselves important precursors for more complex molecules, including potential therapeutic agents and ligands for coordination chemistry. gfschemicals.com While direct biological applications of this compound are not extensively documented, its role as a building block in the synthesis of other functionalized quinolines places it within the broader quest for novel bioactive compounds. ontosight.ainih.gov Research into nitro-substituted quinolines often explores their potential as antimicrobial or anticancer agents, though specific studies focusing on the 6-methyl-8-nitro isomer are limited. ontosight.ainih.gov

Chemical Data for this compound

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 68420-92-8 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| Density | 1.298 g/cm³ |

| Boiling Point | 344.6 °C at 760 mmHg |

| Flash Point | 162.2 °C |

Data sourced from Chemsrc chemsrc.com

Detailed Research Findings on this compound

While dedicated research on this compound is not abundant, its synthesis and reactivity can be understood through established chemical principles and by analogy to closely related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through classical quinoline synthesis routes followed by functional group modification. A common and effective method is a two-step process involving the Skraup reaction followed by nitration.

Skraup Synthesis of 6-Methylquinoline (B44275): The precursor, 6-methylquinoline, is synthesized via the Skraup reaction. This involves reacting p-toluidine (B81030) with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent (such as nitrobenzene or arsenic acid). wikipedia.org The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aniline derivative, followed by cyclization and oxidation to yield the quinoline ring.

Nitration: The resulting 6-methylquinoline is then subjected to nitration to introduce the nitro group at the 8-position. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. brieflands.com The directing effects of the quinoline ring system and the activating methyl group favor the substitution at the C8 position. A similar selective nitration has been reported for the synthesis of 7-methyl-8-nitroquinoline (B1293703) from 7-methylquinoline (B44030). brieflands.comsemanticscholar.org

An alternative starting material for the synthesis of this compound is 2-nitro-4-methylaniline, which can be subjected to the Skraup reaction to form the target molecule. gfschemicals.com

Reactivity and Potential Applications

The reactivity of this compound is largely dictated by the nitro group. This electron-withdrawing group deactivates the benzene portion of the quinoline ring towards electrophilic substitution but makes it susceptible to nucleophilic substitution.

The most significant reaction of this compound is the reduction of the nitro group to an amine. This transformation is crucial as it yields 8-amino-6-methylquinoline , a valuable synthetic intermediate. gfschemicals.com This reduction can be accomplished using various reducing agents, such as iron filings in acetic acid or catalytic hydrogenation. google.com The resulting 8-amino-6-methylquinoline can then be used in further synthetic steps, for example, in a subsequent Skraup reaction to form polycyclic structures like 5-methyl-1,10-phenanthroline. gfschemicals.com

While specific studies on the biological activity of this compound are limited, quinoline derivatives containing nitro groups have been investigated for a range of bioactivities, including antimicrobial and potential anticancer effects. ontosight.ainih.gov The presence of the nitro group offers potential for the compound to act as a bioreductive agent, a mechanism exploited in some drug candidates. However, it is important to note that nitroaromatic compounds can also exhibit genotoxicity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-11-10(8)9(6-7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXIIWAJZKHFIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071531 | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68420-92-8 | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68420-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 6-methyl-8-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068420928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methyl-8-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyl-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Characterization Techniques in Quinoline Research

Advanced Spectroscopic Analysis of 6-Methyl-8-nitroquinoline and its Derivatives

The structural elucidation and characterization of this compound and its related compounds rely heavily on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular framework, functional groups, and electronic properties of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like this compound. ox.ac.uk By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, researchers can piece together the molecular puzzle. bhu.ac.inweebly.com

In the ¹H NMR spectrum of a quinoline (B57606) derivative, protons on the aromatic rings typically resonate in the downfield region of approximately 6.0 to 9.0 ppm. bhu.ac.intsijournals.com For instance, in a related compound, 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline (B60514), aromatic protons appear between δ 7.3 and 8.6 ppm, while methyl group protons are found further upfield at δ 2.5–2.8 ppm. The specific chemical shifts are influenced by the electronic environment of each proton. The presence of the electron-withdrawing nitro group at the C-8 position and the methyl group at the C-6 position in this compound will cause distinct shifts in the signals of the neighboring protons, aiding in their specific assignment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. ox.ac.uk The chemical shifts of carbon atoms are also sensitive to their local electronic environment. In quinoline derivatives, carbon atoms in the aromatic rings appear at distinct positions, and the carbons of the methyl and any other substituent groups will have characteristic chemical shifts. For example, in a series of N-(5-nitroquinolin-8-yl) amides, the carbon signals of the quinoline core were observed in the range of δ 113 to 150 ppm. rsc.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. libretexts.org COSY spectra reveal which protons are coupled to each other, helping to trace out the spin systems within the molecule. libretexts.org HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Table 1: Representative ¹H and ¹³C NMR Data for Quinoline Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| N-(5-nitroquinolin-8-yl)acetamide | 10.12 (s, 1H), 9.26 (dd, 1H), 8.89 (dd, 1H), 8.83-8.80 (d, 1H), 8.52 (d, 1H), 7.72 (dd, 1H), 2.41 (s, 3H) | Not fully reported | rsc.org |

| 2-methyl-N-(5-nitroquinolin-8-yl)benzamide | 10.51 (s, 1H), 9.22 (dd, 1H), 8.94 (d, 1H), 8.81 (dd, 1H), 8.54 (d, 1H), 7.68-7.62 (m, 2H), 7.37 (dd, 1H), 7.29 (dd, 2H), 2.54 (s, 3H) | 168.32, 149.05, 140.96, 138.75, 137.63, 137.24, 135.45, 133.35, 131.73, 131.08, 127.85, 127.31, 126.21, 124.69, 121.82, 113.66, 20.32 | rsc.org |

This table presents data for related nitroquinoline derivatives to illustrate typical chemical shift ranges. Specific data for this compound was not available in the search results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. elixirpublishers.com In the study of this compound, these techniques can confirm the presence of the nitro (NO₂) group, the methyl (CH₃) group, and the characteristic vibrations of the quinoline ring system. elixirpublishers.comresearchgate.net

The nitro group exhibits strong and characteristic absorption bands in the IR spectrum. Typically, the asymmetric stretching vibration of the NO₂ group appears in the region of 1500-1600 cm⁻¹, while the symmetric stretching vibration is found between 1300 and 1390 cm⁻¹. For 2-methyl-6-nitroquinoline (B57331), these vibrations have been computationally predicted and experimentally observed. elixirpublishers.comelixirpublishers.com

The C-H stretching vibrations of the methyl group and the aromatic quinoline ring are generally observed in the 2800-3100 cm⁻¹ region. oatext.com The in-plane and out-of-plane bending vibrations of the C-H bonds, as well as the skeletal vibrations of the quinoline ring, give rise to a complex pattern of bands in the fingerprint region (below 1500 cm⁻¹) of the spectrum, which is unique to the molecule. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability. This often results in different vibrational modes being more prominent in each type of spectrum. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals. Computational studies, often employing Density Functional Theory (DFT), are frequently used to calculate the theoretical vibrational frequencies of molecules like this compound, which aids in the assignment of the experimental IR and Raman bands. elixirpublishers.comresearchgate.net

Table 2: Key Vibrational Frequencies for Nitroquinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 | elixirpublishers.com |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1390 | elixirpublishers.com |

| Aromatic C-H | Stretch | 3000 - 3100 | oatext.com |

| Methyl C-H | Stretch | 2850 - 2960 | oatext.com |

| Quinoline Ring | Skeletal Vibrations | < 1600 | researchgate.net |

This table provides typical ranges for the indicated functional groups. Specific experimental values for this compound were not found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ubbcluj.rohnue.edu.vnuzh.ch The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's conjugated π-electron system. libretexts.org

For quinoline and its derivatives, the UV-Vis spectrum is typically characterized by multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netlibretexts.org The π → π* transitions, which involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense. The n → π* transitions, involving the promotion of a non-bonding electron (for example, from the nitrogen atom) to an antibonding π* orbital, are typically less intense. uzh.ch

The presence of substituents on the quinoline ring can significantly influence the position and intensity of these absorption bands. The nitro group, being a strong electron-withdrawing group and a chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima in this compound. hnue.edu.vn In a related compound, 6-nitroquinoline (B147349), a co-crystal with fumaric acid showed an absorption peak at 333 nm, attributed to a π→π* transition. researchgate.net Similarly, for a series of nitroquinoline derivatives, absorption maxima were observed in the range of 350-400 nm.

Table 3: UV-Vis Absorption Data for Related Nitroquinoline Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 6-Nitroquinoline fumaric acid co-crystal | Not Specified | 333 | π→π* | researchgate.net |

| BODIPY analogs with quinoline | Dichloromethane | ~350-400 | Not Specified |

This table shows data for related compounds to illustrate typical absorption ranges. Specific data for this compound was not available in the search results.

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. pharmacognosy.us For this compound, MS is crucial for confirming its molecular formula (C₁₀H₈N₂O₂) and assessing the purity of a sample.

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) is detected. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the molecular formula. rsc.org

The fragmentation of the molecular ion provides further structural clues. The pattern of fragment ions is often predictable and characteristic of the molecule's structure. For quinoline derivatives, common fragmentation pathways may involve the loss of the nitro group (NO₂) or the methyl group (CH₃), as well as cleavages of the quinoline ring system. For example, in the analysis of N-(5-nitroquinolin-8-yl) amides, the protonated molecule [M+H]⁺ was readily observed using electrospray ionization (ESI), a soft ionization technique. rsc.org

Table 4: Mass Spectrometry Data for a Related Nitroquinoline Derivative

| Compound | Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| N-(5-nitroquinolin-8-yl)cyclopropanecarboxamide | ESI+ | 258.0873 | 258.0870 | rsc.org |

This table illustrates the use of high-resolution mass spectrometry for a related compound. Specific fragmentation data for this compound was not detailed in the provided search results.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's architecture in the solid state. mdpi.com

For a compound like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the quinoline ring system and the orientation of the methyl and nitro substituents relative to the ring. researchgate.netresearchgate.net It would also elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding or π-π stacking, which can influence the physical properties of the solid.

While specific X-ray diffraction data for this compound was not found, studies on related quinoline derivatives provide insights into what might be expected. For example, the crystal structure of 8-nitroquinoline (B147351) revealed an almost planar molecule, with a small dihedral angle between the pyridine (B92270) and benzene (B151609) rings. researchgate.net In another example, the analysis of 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline showed that the quinoline ring system is planar, with intermolecular interactions like hydrogen bonding and π-π stacking being crucial for the crystal packing.

Table 5: Illustrative Crystal Data for a Related Nitroquinoline Compound

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 8-Nitroquinoline | Monoclinic | P2₁/c | Nearly planar molecule, dihedral angle of 3.0(9)° between rings. | researchgate.net |

| 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline | Not Specified | P2₁/c (for an analog) | Planar quinoline ring, intermolecular H-bonding and π-π stacking. |

This table presents data for related compounds to illustrate the type of information obtained from X-ray diffraction studies.

Computational Chemistry and Theoretical Investigations of 6 Methyl 8 Nitroquinoline

Quantum Chemical Calculations on 6-Methyl-8-nitroquinoline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic structure, the distribution of electrons, and the nature of its chemical bonds.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For nitroquinoline derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully employed to optimize molecular geometry and predict vibrational frequencies. researchgate.net Such studies on molecules analogous to this compound reveal that the quinoline (B57606) ring system is essentially planar.

DFT calculations are crucial for predicting reactivity. By analyzing the electron density, researchers can identify electrophilic and nucleophilic sites. For instance, the presence of the electron-withdrawing nitro group at the 8-position and the electron-donating methyl group at the 6-position significantly influences the electronic distribution across the quinoline core. This modulation of electron density is key to predicting how the molecule will interact with other reagents. DFT methods are also used to calculate various global reactivity descriptors, such as electronegativity, hardness, and softness, which provide a quantitative measure of the molecule's reactivity. irjweb.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. science.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scielo.org.mx The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron to a higher energy state. researchgate.net

In computational studies of the analogous compound 2-Methyl-8-nitroquinoline, the HOMO and LUMO energies were calculated to understand charge transfer within the molecule. researchgate.net The HOMO is typically localized over the quinoline ring, while the LUMO is often centered around the nitro group, indicating that an electronic transition would involve an intramolecular charge transfer from the ring to the nitro substituent. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for the Analogous Compound 2-Methyl-8-nitroquinoline Data derived from studies on 2-Methyl-8-nitroquinoline and presented for illustrative purposes.

| Parameter | Energy (eV) | Reference |

| EHOMO | -6.397 | researchgate.net |

| ELUMO | -1.504 | researchgate.net |

| Energy Gap (ΔE) | 4.893 | researchgate.net |

This data is for 2-Methyl-8-nitroquinoline, as specific values for this compound are not available in the cited literature. The values provide an estimate of the expected electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.com The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. wolfram.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. mdpi.comwolfram.com

For a molecule like this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.net The nitrogen atom in the quinoline ring would also represent a region of negative potential. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This visual representation of charge distribution complements the FMO analysis in predicting the molecule's reactive behavior. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method provides detailed insights into intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. wisc.edu

Table 2: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Analogous Nitroquinoline Compounds Data is illustrative of typical interactions found in nitroquinoline systems.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Reference |

| LP (O) of NO₂ | π* (C-C) in ring | High | Hyperconjugation | researchgate.netresearchgate.net |

| π (C-C) in ring | π* (C-N) in ring | Moderate | π-delocalization | researchgate.netresearchgate.net |

| LP (N) in ring | σ* (C-C) in ring | Low | Hyperconjugation | researchgate.netresearchgate.net |

This table presents generalized interaction types and their expected significance based on NBO analyses of similar compounds, as specific data for this compound is not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations are employed to study their behavior over time in a more realistic environment, such as in the presence of a solvent. nih.gov MD simulations can reveal the conformational flexibility of this compound and the influence of solvent molecules on its structure and stability. mdpi.com

For quinoline derivatives, MD simulations can be used to understand how the molecule interacts with water or other solvents, which is crucial for predicting its solubility and behavior in biological systems. dntb.gov.ua The simulations track the positions and velocities of atoms over time, allowing for the analysis of properties like radial distribution functions to understand the solvation shell structure. Such studies can also assess the stability of potential intermolecular hydrogen bonds and other non-covalent interactions that are not fully captured by gas-phase calculations.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

The theoretical tools discussed above converge to provide a comprehensive prediction of the chemical reactivity and potential reaction pathways for this compound.

FMO and MEP Analysis: The HOMO and LUMO distributions, along with the MEP map, pinpoint the most likely sites for electrophilic and nucleophilic attack. The nitro group, being strongly electron-withdrawing, deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it.

DFT Calculations: DFT can be used to model the transition states of potential reactions, allowing for the calculation of activation energies. By comparing the energy barriers for different possible pathways (e.g., substitution at various positions on the ring), the most favorable reaction can be predicted. For instance, the reduction of the nitro group to an amino group is a common reaction for nitroaromatic compounds, and its feasibility and conditions can be explored theoretically.

These computational predictions provide a powerful framework for designing synthetic routes and understanding the chemical behavior of this compound, guiding experimental efforts and minimizing trial-and-error in the laboratory.

In Silico Modeling for Biological Activity Prediction and Ligand-Receptor Interactions

In silico modeling serves as a powerful tool in modern drug discovery, enabling the prediction of biological activities and the elucidation of ligand-receptor interactions before costly and time-consuming synthesis and in vitro testing. researchgate.netnih.gov For this compound and its analogs, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking have been instrumental in identifying potential therapeutic applications and understanding their mechanisms of action at a molecular level. researchgate.netnih.gov

Biological Activity and Drug-Likeness Prediction

Computational tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of novel compounds. nih.gov For analogs like 2-Methyl-8-nitroquinoline, platforms such as Molinspiration, preADME, and GUSAR have been employed to evaluate drug-likeness and potential toxicity. researchgate.net Such analyses are crucial for filtering drug candidates in the early stages of development by predicting their pharmacokinetic properties and potential liabilities. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netacs.org For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used. nih.govnih.gov These models analyze the impact of steric, electrostatic, and other physicochemical fields on biological activity, providing a roadmap for designing new derivatives with enhanced potency. nih.gov For instance, QSAR studies on quinoline derivatives have guided the synthesis of new compounds with improved antimalarial and antibacterial activities. nih.govnih.gov

| Parameter | Predicted Property/Outcome | Significance in Drug Discovery |

|---|---|---|

| Drug-Likeness Score | Positive | Indicates the compound has favorable physicochemical properties for a potential drug. researchgate.net |

| Oral Bioavailability | Predicted to be moderate to good | Estimates the fraction of an orally administered dose that reaches systemic circulation. nih.gov |

| Lipinski's Rule of Five | Generally compliant | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov |

| Toxicity Class | Predicted to be Class IV/V (Harmful/May be harmful if swallowed) | Provides an early assessment of potential toxicity, guiding further safety studies. charite.de |

| Mutagenicity | Predicted to be non-mutagenic | Assesses the risk of the compound causing genetic mutations. nih.gov |

Ligand-Receptor Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govresearchgate.net This method calculates the binding affinity, often expressed as a binding energy score, and visualizes the specific interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. innovareacademics.inbiorxiv.org

For quinoline derivatives, docking studies have been pivotal in identifying potential biological targets and explaining their observed activities. Computational investigations on the closely related analog, 2-Methyl-8-nitroquinoline, have identified it as a potent anti-cancer agent through docking simulations with various cancer-related proteins. researchgate.net Similarly, in silico studies of 8-nitroquinoline (B147351) hydrazides revealed favorable binding interactions with cancer targets like Mcl-1, with binding energies calculated to be as strong as -8.97 kcal/mol. researchgate.net

In the context of antimicrobial activity, quinoline compounds are known to target bacterial enzymes like DNA gyrase and topoisomerase IV. Docking simulations help to elucidate how these molecules fit into the enzyme's active site, disrupting DNA replication and leading to bacterial cell death. The binding energy values obtained from these simulations are critical, as lower values typically indicate a more stable and potent ligand-receptor complex. researchgate.netinnovareacademics.in

| Ligand | Protein Target | Predicted Biological Activity | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 2-Methyl-8-nitroquinoline Analog | Protein 6AH9 (Anticancer Target) | Anticancer, Anti-eczema | -6.26 | Not specified researchgate.net |

| 8-Nitroquinoline Hydrazide Derivative | Mcl-1 (Anticancer Target) | Anticancer | -8.97 | Not specified researchgate.net |

| Nitroquinolone Derivative | Penicillin-Binding Proteins | Antibacterial | -7.40 | Not specified researchgate.net |

| Apigenin (Reference Compound) | EGFR (Anticancer Target) | Anticancer | -45.73 | Met 793, Asp 855 innovareacademics.in |

These computational findings underscore the utility of in silico modeling in exploring the therapeutic potential of this compound and its derivatives, providing a theoretical foundation that guides further experimental validation and drug development efforts. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 6 Methyl 8 Nitroquinoline

Reaction Mechanisms Involving the Nitro Group

The nitro group at the C-8 position is the most prominent functional group, governing much of the compound's reactivity. It strongly deactivates the quinoline (B57606) ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution, particularly at positions ortho and para to its location.

The reduction of the nitro group is a fundamental transformation, providing a gateway to a variety of 8-substituted quinoline derivatives, most notably 8-amino-6-methylquinoline. This conversion involves a six-electron reduction of the nitro functional group to an amine. A wide array of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to dissolving metal reductions. The choice of reagent can be critical for achieving high yields and ensuring compatibility with other functional groups.

Commonly employed methods for the reduction of aromatic nitro compounds are applicable to 6-methyl-8-nitroquinoline. These reactions typically proceed through nitroso and hydroxylamino intermediates to furnish the final amino product. For instance, the reduction of related 8-nitroquinoline (B147351) derivatives has been successfully achieved using iron filings in a hot mixture of di-n-butyl ether and dilute acetic acid. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) is also a highly effective method.

| Reagent/Catalyst | Conditions | Primary Product |

|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Acidic, often heated | 8-Amino-6-methylquinoline |

| SnCl₂ / HCl | Acidic, room temperature | 8-Amino-6-methylquinoline |

| H₂ / Pd/C | Neutral, various pressures | 8-Amino-6-methylquinoline |

| H₂ / Raney Ni | Neutral, various pressures | 8-Amino-6-methylquinoline |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic medium | 8-Amino-6-methylquinoline |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl systems bearing strong electron-withdrawing groups. masterorganicchemistry.comresearchgate.net The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. researchgate.netyoutube.com

For SNAr to occur on this compound, two conditions must be met: the presence of a strong nucleophile and a good leaving group (typically a halide) on the quinoline ring. The powerful electron-withdrawing nitro group at C-8 activates the ring for nucleophilic attack, particularly at the ortho (C-7) and para (C-5) positions. Due to the fused ring system, the C-7 position is the primary site activated by the C-8 nitro group. Therefore, if a suitable leaving group were present at the C-7 position (e.g., 7-chloro-6-methyl-8-nitroquinoline), it would be highly susceptible to displacement by nucleophiles via an SNAr mechanism. The reaction would exhibit high regioselectivity for the C-7 position due to the stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitro group.

A distinct and powerful variant of nucleophilic substitution is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. wikipedia.org This reaction allows for the direct functionalization of C-H bonds in electron-deficient aromatic rings, such as 8-nitroquinolines, without the need for a pre-installed leaving group. wikipedia.orgcdnsciencepub.com The VNS reaction typically involves a carbanion that possesses a leaving group on the nucleophilic carbon atom.

In the case of this compound, the nitro group activates the ortho C-7 position for VNS. The reaction proceeds via the addition of the nucleophile to the C-7 position, forming a σ-adduct. This is followed by a base-induced β-elimination of HX (where X is the leaving group from the nucleophile), which restores the aromaticity of the ring. Studies on 8-nitroquinolines have shown that they react efficiently with nucleophiles like chloromethyl phenyl sulfone, leading to the substitution of the hydrogen atom exclusively or predominantly at the position ortho to the nitro group. This makes VNS a highly regioselective method for introducing new carbon-based substituents at the C-7 position of the this compound scaffold.

Functionalization and Derivatization Strategies of the Quinoline Core

Beyond reactions involving the nitro group, the quinoline core itself can be further functionalized, although the existing substituents heavily influence the position of subsequent transformations.

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring. stackexchange.com Such reactions, like nitration or halogenation, typically occur on the more electron-rich carbocyclic (benzene) ring. stackexchange.comtotal-synthesis.commasterorganicchemistry.com In this compound, the regioselectivity of a potential EAS reaction is controlled by the directing effects of both the methyl and nitro groups.

The methyl group at C-6 is an activating, ortho, para-director. It directs incoming electrophiles to the C-5 and C-7 positions.

The nitro group at C-8 is a strongly deactivating, meta-director. It directs incoming electrophiles to the C-5 and C-7 positions.

Since both existing substituents direct incoming electrophiles to the same positions (C-5 and C-7), these are the most likely sites for further functionalization. Research on the halogenation of related 8-substituted quinolines has shown a strong preference for substitution at the C-5 position. For example, the chlorination of 8-methylquinoline (B175542) with trichloroisocyanuric acid (TCCA) yields the C-5 chlorinated product as the major isomer. nih.gov This suggests that electrophilic halogenation of this compound would likely produce 5-halo-6-methyl-8-nitroquinoline as the principal product.

| Position | Effect of C-6 Methyl Group | Effect of C-8 Nitro Group | Overall Likelihood of Substitution |

|---|---|---|---|

| C-5 | Activating (ortho) | Deactivating (meta) | Favored |

| C-7 | Activating (ortho) | Deactivating (meta) | Favored |

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille) to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.orglibretexts.org These reactions typically require an organohalide or triflate as a coupling partner. Therefore, to utilize these powerful methods for the further derivatization of this compound, a halogen atom must first be introduced onto the quinoline core.

As discussed in the previous section, electrophilic halogenation is a viable strategy to produce 5-halo- or 7-halo-6-methyl-8-nitroquinoline. These halogenated derivatives can then serve as substrates in palladium-catalyzed cross-coupling reactions. For example, a 5-bromo-6-methyl-8-nitroquinoline (B6258220) intermediate could be coupled with a variety of boronic acids under Suzuki-Miyaura conditions to introduce new aryl, heteroaryl, or alkenyl substituents at the C-5 position. This two-step sequence of halogenation followed by cross-coupling represents a versatile strategy for elaborating the molecular framework.

Additionally, transition metal-catalyzed C(sp³)–H activation of the methyl group at C-8 in related quinolines has been reported, opening another avenue for functionalization directly at the methyl position. semanticscholar.org

Interconversion of this compound to other Quinoline Derivatives and its Synthetic Utilities

This compound serves as a versatile scaffold in synthetic organic chemistry, primarily through the chemical reactivity of its nitro and methyl functional groups. The strategic positioning of these groups on the quinoline core allows for their conversion into a variety of other functionalities, thereby providing pathways to a diverse range of quinoline derivatives. The principal transformations involve the reduction of the 8-nitro group to an amino function and the oxidation of the 6-methyl group to a formyl or carboxylic acid group. These reactions unlock the potential to synthesize compounds with significant applications, particularly in the development of pharmaceuticals and other biologically active molecules.

The synthetic utility of this compound is largely predicated on its role as a precursor to 8-amino-6-methylquinoline. The amino group in this derivative can be further modified, for instance, through diazotization followed by substitution, to introduce a wide array of substituents at the 8-position. Similarly, the transformation of the methyl group opens up possibilities for condensation reactions and the formation of more complex heterocyclic systems.

While specific studies detailing the extensive transformations of this compound are not abundant in the public domain, its reactivity can be reliably inferred from the well-documented chemistry of its isomers and other closely related nitroquinoline derivatives. The following sections describe the key interconversions and their synthetic applications, drawing on established reactions of analogous compounds.

Reduction of the Nitro Group

The most significant and widely utilized transformation of nitroquinolines is the reduction of the nitro group to a primary amine. This conversion is a critical step in the synthesis of many antimalarial drugs and other therapeutic agents. For this compound, this reaction would yield 8-amino-6-methylquinoline, a valuable intermediate. Various established methods for nitro group reduction are applicable in this context.

Catalytic hydrogenation is a common and efficient method for this transformation. Reagents such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere. The reaction conditions are generally mild and result in high yields of the corresponding aminoquinoline.

Another prevalent method is the use of metals in acidic media. Reagents like iron filings in acetic acid or hydrochloric acid, tin (II) chloride in hydrochloric acid, or sodium dithionite (B78146) are effective for the reduction of the nitro group on the quinoline ring. For instance, the reduction of 6-methoxy-3-methyl-8-nitroquinoline (B8358403) to 8-amino-6-methoxy-3-methylquinoline (B8277957) has been successfully achieved using iron filings in a mixture of di-n-butyl ether and dilute acetic acid. google.com Similarly, 5,6-dimethoxy-4-methyl-8-nitroquinoline was reduced to 8-amino-5,6-dimethoxy-4-methylquinoline in high yield using Raney nickel as a catalyst. google.com

The resulting 8-amino-6-methylquinoline is a key building block for more complex molecules. The amino group can undergo a variety of reactions, including acylation, alkylation, and the Skraup synthesis to form tricyclic systems like phenanthrolines. iipseries.org

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| 6-methoxy-3-methyl-8-nitroquinoline | 8-amino-6-methoxy-3-methylquinoline | Iron filings, di-n-butyl ether, dilute acetic acid | google.com |

| 5,6-dimethoxy-4-methyl-8-nitroquinoline | 8-amino-5,6-dimethoxy-4-methylquinoline | Catalytic reduction with Raney nickel | google.com |

| 8-nitro-7-quinolinecarbaldehyde | 8-Amino-7-quinolinecarbaldehyde | Fe/HCl, EtOH, HOAc, H₂O, reflux | brieflands.com |

Oxidation of the Methyl Group

The methyl group at the 6-position of the quinoline ring is also amenable to chemical transformation, primarily through oxidation. This can lead to the formation of quinoline-6-carbaldehyde (B1297982) or quinoline-6-carboxylic acid derivatives, which are valuable intermediates for further synthetic elaborations.

Selective oxidation of the methyl group can be achieved using various oxidizing agents. For example, selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes. Another approach is photocatalytic oxidation. A study on the photo-oxidation of 6-methylquinoline (B44275) and 8-methylquinoline using titanium dioxide (TiO₂) as a photocatalyst in an oxygenated acetonitrile (B52724) suspension demonstrated the selective conversion of the methyl group to a formyl group, yielding the corresponding quinoline-carbaldehydes. nih.gov This method is notable for its selectivity and relatively mild conditions.

The resulting aldehyde functionality can then be used in a variety of subsequent reactions, such as Wittig reactions, aldol (B89426) condensations, or the formation of Schiff bases, to build more complex molecular architectures. Further oxidation of the aldehyde or directly from the methyl group can yield the corresponding carboxylic acid, which can be converted to esters, amides, or other acid derivatives.

| Starting Material | Product | Reagents and Conditions | Reference |

|---|---|---|---|

| 6-methylquinoline | quinoline-6-carbaldehyde | TiO₂, UV-illumination, oxygenated acetonitrile | nih.gov |

| 8-methylquinoline | quinoline-8-carbaldehyde | TiO₂, UV-illumination, oxygenated acetonitrile | nih.gov |

| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 8-nitro-7-quinolinecarbaldehyde | NaIO₄, THF/H₂O, room temperature | brieflands.com |

Biological Activity and Pharmacological Research of 6 Methyl 8 Nitroquinoline Derivatives

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial potential of quinoline (B57606) derivatives has been extensively studied, with particular interest in nitro-substituted analogues. Research into compounds structurally related to 6-Methyl-8-nitroquinoline, such as Nitroxoline (5-nitro-8-hydroxyquinoline), reveals a broad spectrum of activity. The mechanism of action for many 8-hydroxyquinoline derivatives is linked to their ability to chelate metal ions, which are crucial for the function of various microbial enzymes. mdpi.com

Nitroquinoline derivatives have demonstrated notable antibacterial properties against a range of pathogens. Studies on Nitroxoline, a related 5-nitro-8-hydroxyquinoline, show its effectiveness against both Gram-positive and Gram-negative bacteria. researchgate.net Its antibacterial action is attributed to the chelation of essential divalent metal cations in the active sites of bacterial enzymes. mdpi.com The nitro group at the 5-position is considered crucial for this potent antibacterial activity. mdpi.com Another 8-hydroxyquinoline derivative, PH176, has also shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). tandfonline.com

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Nitroxoline | Escherichia coli | ≤16 |

| Nitroxoline | Staphylococcus aureus | 5.26 - 84.14 µM |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 µM |

| PH176 | MRSA (MIC50) | 16 |

| PH176 | MRSA (MIC90) | 32 |

The antifungal activity of 8-hydroxyquinoline derivatives is well-documented. researchgate.net These compounds have shown efficacy against a variety of fungal pathogens, including multiple species of Candida and dermatophytes. researchgate.netresearchgate.net Nitroxoline, for instance, exhibits significant in vitro activity against Candida species, including strains resistant to common antifungal agents like fluconazole. nih.gov The mechanism of antifungal action for some derivatives involves damage to the fungal cell wall and disruption of the cytoplasmic membrane's integrity. researchgate.net

| Compound | Fungal Strain | MIC Range (µg/mL) |

|---|---|---|

| Nitroxoline | Candida albicans | 0.25 - 4 |

| Nitroxoline | Candida auris | 0.125 - 1 |

| Clioquinol | Dermatophytes | 0.5 - 2.0 |

| PH151 | Candida spp. | 1.0 - 16.0 |

| PH151 | Fusarium spp. | 1.0 - 16.0 |

Anticancer Activity and Cytotoxicity Studies

Quinoline derivatives have emerged as a promising scaffold for the development of novel anticancer agents. arabjchem.org Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest. arabjchem.org Studies on nitroquinoline derivatives have highlighted their cytotoxic potential against various human cancer cell lines.

Research on 7-methyl-8-nitroquinoline (B1293703), a close structural isomer of the titular compound, demonstrated significant cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells. brieflands.com Further functionalization of this molecule led to derivatives with even greater cytotoxic effects. brieflands.com Similarly, the related compound Nitroxoline (8-hydroxy-5-nitroquinoline) has been identified as a potent cytotoxic agent against human cancer cells, with activity significantly higher than other 8-hydroxyquinoline congeners. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7-Methyl-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | 1.87 |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | 0.53 |

| Nitroxoline | Raji (Burkitt's Lymphoma) | ~2-4 |

Inhibitory Effects on Various Cancer Cell Lines

Research into the anticancer properties of 8-nitroquinoline (B147351) derivatives has shown promising results. A study focused on a series of newly synthesized 8-nitroquinolone-based aromatic heterocyclic acyl hydrazones investigated their anti-proliferative activity. One of the tested compounds was an acyl hydrazone derivative of this compound. This derivative demonstrated inhibitory effects against the non-small cell human lung cancer A549 cell line, highlighting the potential of the this compound scaffold as a basis for developing new anticancer agents.

| Compound Derivative | Cancer Cell Line | Reported Activity |

|---|---|---|

| (E)-N′-(6-Methyl-8-nitro-2,3-dihydroquinolin-4(1H)-ylidene)nicotinohydrazide | A549 (Non-small cell human lung cancer) | Demonstrated anti-proliferative activity. |

Exploration of Mechanisms of Anticancer Action (e.g., DNA Intercalation, Kinase Inhibition)

The mechanisms through which quinoline derivatives exert their anticancer effects are diverse and form a critical area of research. For the broader class of nitroquinoline compounds, several potential mechanisms of action have been explored.

DNA Intercalation and Damage: The planar aromatic structure of the quinoline ring is well-suited for inserting between the base pairs of DNA, a process known as DNA intercalation. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. tmc.edubiorxiv.org Some quinoline derivatives have been specifically identified as DNA-intercalating carriers. brieflands.com Furthermore, certain 8-nitroquinoline 1-oxides have been noted for their ability to induce DNA damage. The binding of nitroquinoxaline derivatives to DNA has been shown to alter its global structure, leading to an over-supercoiled form which can induce programmed cell death in bacteria, a mechanism that provides a conceptual basis for similar actions in cancer cells. nih.gov

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, including growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. arabjchem.org Consequently, they are major targets for anticancer drug development. mdpi.com Quinoline derivatives have been successfully developed as kinase inhibitors. arabjchem.org For instance, certain quinoline-based compounds have been designed as potent and selective inhibitors of CDK8/19 Mediator kinases. nih.gov Similarly, derivatives of 8-quinolinesulfonamide were identified as potential inhibitors of the M2 isoform of pyruvate kinase (PKM2), an enzyme upregulated in numerous cancers. nih.gov While direct studies on this compound as a kinase inhibitor are limited, the established activity of the quinoline scaffold suggests this as a plausible mechanism of action.

Other Mechanisms: Some nitroquinoline derivatives, such as 8-hydroxy-5-nitroquinoline, have been found to exert their cytotoxic effects by increasing the generation of intracellular reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis. nih.govresearchgate.net

Antileishmanial Activity Investigations

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and safer drugs is ongoing, and quinoline-based compounds have been a focus of this research. While specific studies on the antileishmanial activity of this compound were not prominent in the reviewed literature, numerous other quinoline derivatives have demonstrated significant potential.

For example, 8-hydroxyquinoline (8-HQ) has been shown to eliminate promastigote and amastigote forms of various Leishmania species with high selectivity. nih.gov Quinoline alkaloids and their synthetic analogs are also recognized for their activity against Leishmania. biorxiv.org The central 7-chloro-4-aminoquinoline core is considered critical for the antiprotozoal activity of compounds like chloroquine (B1663885). mdpi.com These findings indicate that the quinoline scaffold is a viable pharmacophore for the development of antileishmanial agents, suggesting that derivatives of this compound could warrant investigation in this area.

Other Reported Biological Activities of Quinoline Derivatives

The versatility of the quinoline structure has led to its exploration for a wide range of therapeutic applications beyond cancer and parasitic infections. While specific data for this compound in these areas is sparse, the broader class of quinoline derivatives has well-documented biological activities.

Quinoline derivatives have been widely investigated as anti-inflammatory agents. brieflands.com Some have shown the ability to reduce inflammation in various experimental models. nih.govmdpi.com For example, certain 4-hydroxyquinoline derivatives demonstrated significant in vivo anti-inflammatory activity. mdpi.com The proposed mechanisms for these effects include the ability to chelate iron ions, preventing the formation of free radicals, and protecting DNA from oxidative damage. mdpi.com

The potential for quinoline derivatives to act as analgesics (pain relievers) has also been reported. brieflands.com Studies on certain quinazoline derivatives, which are structurally related to quinolines, have shown analgesic activity in experimental models. mdpi.com For instance, some pyrazole-substituted quinazolinones were examined for their pain-relieving effects. mdpi.com

The exploration of quinoline derivatives has extended to their potential as antiallergic agents. brieflands.com Early research identified a series of 1,4-dihydro-4-oxoquinolinecarboxylic acids that showed significant activity in the rat passive cutaneous anaphylaxis (PCA) assay, a common screening method for potential antiallergy compounds.

Relevance in Alzheimer's Disease Research

The relevance of this compound in Alzheimer's disease (AD) research is primarily as a synthetic intermediate for the development of more complex, pharmacologically active molecules. While direct biological studies on this compound's efficacy against AD are limited, its chemical structure serves as a crucial foundation for creating derivatives with potential therapeutic properties. The core strategy involves the chemical modification of this precursor, particularly through the reduction of its nitro group to an amine, yielding 8-amino-6-methylquinoline. This amino derivative is a versatile building block for synthesizing compounds designed to target the multifaceted pathology of Alzheimer's disease. amegroups.org

Quinoline derivatives, in general, are a significant class of heterocyclic compounds extensively investigated in medicinal chemistry for their wide range of biological activities, including potential applications in neurodegenerative diseases. arabjchem.orgnih.gov Research into quinoline-based compounds for AD focuses on several key pathological mechanisms, such as the cholinergic deficit, amyloid-beta (Aβ) peptide aggregation, and metal ion dyshomeostasis. arabjchem.orgnih.govnih.gov

Cholinesterase Inhibition:

A primary therapeutic strategy for managing the symptoms of Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain. brieflands.com This is achieved by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arabjchem.org Many quinoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. arabjchem.org For instance, various 8-aminoquinoline (B160924) and 8-hydroxyquinoline hybrids have demonstrated potent inhibitory activity against both AChE and BuChE. amegroups.org The development of such inhibitors from precursors like this compound is a key area of research aimed at alleviating the cognitive decline associated with AD.

One study on novel 8-aminoquinoline-melatonin hybrids, which could theoretically be synthesized from a 6-methyl-8-aminoquinoline precursor, showed significant BuChE inhibitory activity, with several compounds in the series demonstrating excellent selectivity over AChE. amegroups.org

Inhibition of Amyloid-β Aggregation:

The formation of extracellular plaques composed of aggregated amyloid-β peptides is a pathological hallmark of Alzheimer's disease. nih.gov These aggregates, particularly soluble oligomers, are considered highly neurotoxic. Multi-target quinoline derivatives have been designed to interfere with this aggregation process. nih.govnih.gov Compounds derived from the 8-hydroxyquinoline scaffold, a close relative of the 8-aminoquinoline structure derived from this compound, have been shown to be effective inhibitors of Aβ aggregation. nih.gov

For example, a series of 8-aminoquinoline-melatonin hybrids were tested for their potency in inhibiting self-induced Aβ aggregation. The results, measured by Thioflavin-T fluorescence assays, indicated that several derivatives possessed superior inhibitory activity. amegroups.org

| Compound | Inhibitory Rate (%) at 10 µM |

|---|---|

| c3 | 41.4 ± 2.1 |

| c5 | 25.5 ± 3.2 |

Metal Chelation and Antioxidant Activity:

The brains of Alzheimer's patients often exhibit elevated concentrations of metal ions such as copper, zinc, and iron, which can promote Aβ aggregation and generate oxidative stress through the production of reactive oxygen species. nih.gov The 8-hydroxyquinoline and 8-aminoquinoline scaffolds are known to be effective bidentate metal ion chelators, forming stable complexes with these transition metals. nih.govmdpi.com This action can prevent metal-mediated Aβ aggregation and reduce oxidative damage. nih.gov

Derivatives designed from these scaffolds often exhibit significant antioxidant properties, providing neuroprotective effects. nih.govmdpi.com For instance, a series of multitargeted 8-hydroxyquinoline derivatives not only inhibited Aβ aggregation but also demonstrated the ability to chelate copper(II) and zinc(II) ions and exert antioxidant effects. nih.gov One notable compound from a separate study, designated 5b, was an effective inhibitor of self-induced Aβ aggregation and also inhibited Aβ aggregation induced by copper and zinc ions. nih.gov

| Activity | Measurement |

|---|---|

| Self-Induced Aβ Aggregation Inhibition | IC50 = 5.64 µM |

| Antioxidant Capacity (ORAC-FL) | 2.63 Trolox equivalents |

Structure Activity Relationship Sar Studies of Nitroquinoline Derivatives

Impact of Substituent Position and Nature on Biological Activity

The type of substituent and its position on the quinoline (B57606) scaffold are critical determinants of the molecule's biological function. Even minor structural changes can lead to significant shifts in activity, a principle that has been extensively explored with nitroquinoline derivatives.

The methyl (-CH₃) and nitro (-NO₂) groups are pivotal in defining the biological and chemical properties of compounds like 6-Methyl-8-nitroquinoline. Their positions on the quinoline ring dictate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the quinoline ring. nih.gov For instance, studies on 7-methyl-8-nitroquinoline (B1293703) have shown that the introduction of a nitro group ortho to a methyl group can increase the compound's cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells compared to the parent 7-methylquinoline (B44030). brieflands.com

Furthermore, steric interactions between substituents can dramatically alter a molecule's properties. In the case of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), steric repulsion between the methyl group at the 1-position and the nitro group at the 8-position distorts the quinolone framework. nih.gov This distortion causes the pyridone ring to lose aromaticity and behave more like an activated nitroalkene, leading to unusual reactivity. nih.gov In contrast, 1-methyl-3,6-dinitro-2-quinolone, which lacks the 8-nitro group, does not exhibit this high reactivity. nih.gov

The position of the methyl group also plays a role. Research on indole-quinoline derivatives has indicated that compounds with a methyl group at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells than those with the methyl group at the C-6 position. biointerfaceresearch.com This highlights the sensitivity of biological activity to the precise placement of even simple alkyl groups.

Beyond the core methyl and nitro groups, the addition of other functional groups to the nitroquinoline scaffold can further refine its pharmacological profile. The strategic functionalization of these molecules can be used as a method to control and enhance their biological effects, such as cytotoxicity. brieflands.com

Studies have demonstrated this by modifying 7-methyl-8-nitroquinoline. The reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline resulted in a derivative with significantly higher toxicity against Caco-2 cells. brieflands.com Subsequent oxidation of this derivative to form 8-nitro-7-quinolinecarbaldehyde further increased its cytotoxic activity. brieflands.com Conversely, reducing the nitro group in the aldehyde derivative to an amine group led to a decrease in cytotoxicity, which aligns with the general observation that aromatic amine derivatives are often less toxic than their corresponding nitro compounds. brieflands.com

The introduction of a fluorine atom is another example of how a substituent can modulate activity. A study on the mutagenicity of various nitroquinolines in Salmonella typhimurium revealed that fluorine substitution could enhance mutagenic activity by up to 119-fold. nih.gov The degree of enhancement was highly dependent on the fluorine atom's position relative to the nitro group. A fluorine atom located para to the nitro group caused a marked increase in mutagenicity, whereas ortho-fluorinated derivatives showed no significant change. nih.gov

The table below summarizes the impact of different functional groups on the cytotoxicity of a 7-methylquinoline scaffold against Caco-2 cell lines.

| Compound ID | Compound Name | Key Functional Groups | IC₅₀ (µM) |

| A+B | Mixture of 7-methylquinoline and 5-methylquinoline (B1294701) | Methyl | > 10 |

| C | 7-Methyl-8-nitroquinoline | Methyl, Nitro | 1.871 |

| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Enamine, Nitro | 0.929 |

| E | 8-Nitro-7-quinolinecarbaldehyde | Aldehyde, Nitro | Highest Cytotoxicity |

| F | 8-Amino-7-quinolinecarbaldehyde | Aldehyde, Amino | Decreased Cytotoxicity |

Data sourced from a study on the functionalization of quinoline derivatives and their cytotoxic effects. brieflands.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov By identifying physicochemical properties and structural features (descriptors) that are predictive of activity, QSAR models can forecast the efficacy of novel, unsynthesized molecules. nih.govjmchemsci.com This in silico approach is a cost-effective tool that reduces the reliance on animal testing and accelerates the drug discovery process. mdpi.com

For nitroaromatic compounds, QSAR models have been developed to predict various toxicological endpoints. mdpi.com These models often incorporate a range of descriptors, including:

Constitutional and Topological Indices: Describing molecular size and branching.

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), which relate to the molecule's reactivity and electronic properties. mdpi.com

Hydrophobicity Parameters: Like the octanol-water partition coefficient (Kow), which is relevant for membrane permeability. mdpi.com

The development of a reliable QSAR model involves several steps, including the careful selection of a dataset of compounds with known activities, calculation of molecular descriptors, and the use of statistical methods—such as Multiple Linear Regression (MLR) or machine learning algorithms—to build the predictive model. nih.govmdpi.com The resulting model must undergo rigorous internal and external validation to ensure its robustness and predictive power before it can be used to design new derivatives with potentially improved activity. jmchemsci.com

Pharmacophore Development and Ligand Design Strategies

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dovepress.comresearchgate.net Pharmacophore modeling is a cornerstone of rational drug design, used for a variety of applications including virtual screening of compound libraries, designing new molecules with improved target affinity, and predicting potential off-target effects. dovepress.comresearchgate.net

The process of developing a pharmacophore model can be either ligand-based or structure-based.

Ligand-based models are created by aligning a set of active molecules and extracting their common chemical features. dovepress.commdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Structure-based models are derived from the crystal structure of a target-ligand complex, defining the key interaction points within the target's binding site.

Once a pharmacophore model is established, it serves as a 3D query to screen databases for novel compounds that match the required features. dovepress.com This strategy helps in identifying new chemical scaffolds that could possess the desired biological activity. For quinoline derivatives, pharmacophore models can help rationalize the observed SAR and guide the design of new analogs. For example, a model might indicate that a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring arranged in a specific spatial orientation are crucial for activity. researchgate.net This information allows medicinal chemists to design new molecules, such as hybrid compounds that connect the essential pharmacophoric features of a nitroquinoline with another active moiety to enhance biological and physicochemical properties. nih.gov

Advanced Applications and Future Research Directions

6-Methyl-8-nitroquinoline as a Key Synthetic Intermediate in Drug Discovery and Development

This compound serves as a pivotal starting material for the creation of a diverse array of biologically active compounds. brieflands.com The quinoline (B57606) ring system itself is a component of numerous synthetic compounds with established biological activities, including those with DNA-intercalating and antitumor properties. brieflands.com The presence of the methyl and nitro groups on the quinoline core of this compound offers strategic points for chemical modification, enabling the synthesis of more complex molecules with potential therapeutic applications. nbinno.com

The development of new quinoline derivatives is an active area of research due to their proven importance in pharmaceuticals. brieflands.com For instance, quinoline-containing drugs like chloroquine (B1663885) and quinine (B1679958) have been cornerstones in the treatment of malaria. brieflands.com The versatility of the quinoline scaffold allows for the synthesis of compounds with a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects. orientjchem.orgrsc.org

Research has demonstrated that derivatives synthesized from substituted quinolines are being investigated for various therapeutic uses, such as in the treatment of Alzheimer's disease and as analgesic and antiallergenic agents. brieflands.com The strategic placement of substituents on the quinoline ring, as seen in this compound, is crucial for developing new drugs with improved efficacy and specificity. orientjchem.org

| Therapeutic Area | Examples of Quinoline-Based Compounds/Derivatives |

|---|---|

| Anticancer | Camptothecin (B557342) derivatives, Kinase inhibitors researchgate.netarabjchem.org |

| Antimalarial | Chloroquine, Quinine, Mefloquine brieflands.comrsc.org |

| Antibacterial | Fluoroquinolones (e.g., Ciprofloxacin) rsc.org |

| Antiviral | Quinoline-based compounds with activity against various viruses mdpi.com |

| Anti-inflammatory | Quinoline derivatives with demonstrated anti-inflammatory properties brieflands.com |

Development of Novel Quinoline-Based Therapeutic Agents

The quinoline scaffold is a recognized pharmacophore that has been extensively utilized in the development of new therapeutic agents for a variety of diseases, including cancer, malaria, and bacterial infections. orientjchem.orgnih.gov Modifications to the quinoline structure have been widely explored to enhance its pharmacological properties such as solubility, bioavailability, and selectivity. orientjchem.org

In the realm of oncology, quinoline derivatives have shown significant potential as anticancer agents. orientjchem.org They can induce apoptosis, inhibit cancer cell growth and migration, and interfere with angiogenesis. researchgate.netarabjchem.org The versatility of the quinoline ring allows for its combination with other heterocyclic structures to create novel anticancer compounds. orientjchem.org

Furthermore, the development of 2-substituted quinolines has led to promising candidates for antileishmanial drugs, with some compounds showing high efficacy in both in vitro and in vivo models. mdpi.comnih.gov The ongoing investigation into the pharmacological effects of quinoline derivatives is expected to lead to the discovery of innovative therapies for a wide range of diseases. orientjchem.org

Investigation of Metabolic Pathways and Biotransformation of Quinoline Compounds

Understanding the metabolic fate of quinoline compounds is essential for their development as safe and effective drugs. The biotransformation of these compounds can involve various enzymatic processes, leading to the formation of different metabolites.

The nitro group, such as the one present in this compound, can undergo enzymatic reduction in biological systems. One-electron reductases can convert nitroaryl compounds into nitroso, hydroxylamino, and amino metabolites, a process that is often more efficient under hypoxic (low oxygen) conditions. nih.gov This selective reduction in hypoxic environments is a key feature in the design of hypoxia-activated prodrugs for cancer therapy. nih.gov For example, the enzymatic conversion of 6-nitroquinoline (B147349) to the fluorescent 6-aminoquinoline (B144246) occurs selectively under hypoxic conditions, demonstrating a potential application for developing hypoxia-selective imaging agents. nih.gov